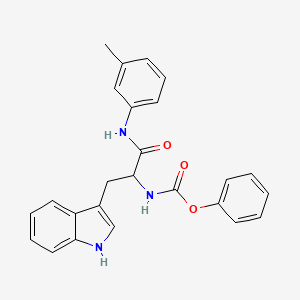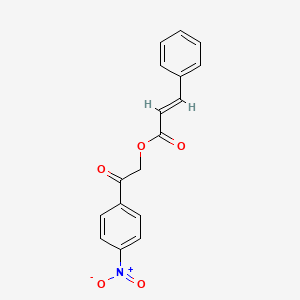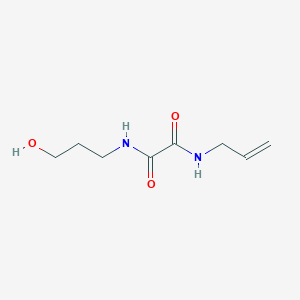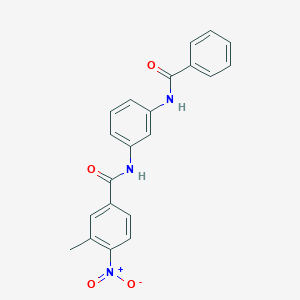
N-(3-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a phenyl group, and a carbamate functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents like dichloromethane, and bases such as lutidine . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Another indole derivative with antimicrobial properties. PHENYL N-[2-(1H-INDOL-3-YL)-1-[(3-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to its specific structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-(3-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H23N3O3/c1-17-8-7-9-19(14-17)27-24(29)23(28-25(30)31-20-10-3-2-4-11-20)15-18-16-26-22-13-6-5-12-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
CKKROKMITKMMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11544852.png)
![(1S,2S,3aR)-1-acetyl-2-(4-bromophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11544853.png)

![1-Phenyl-2-[(2-phenylethyl)(prop-2-yn-1-yl)amino]ethanone](/img/structure/B11544859.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11544861.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11544863.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11544869.png)
![5-(3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11544870.png)

![N'-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11544882.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11544889.png)
![2-{(E)-[(1,3,4-triphenyl-1H-pyrazol-5-yl)imino]methyl}phenol](/img/structure/B11544908.png)
![5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B11544911.png)
